molecular formula C7H9IN2 B1490569 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole CAS No. 1341109-73-6

1-(but-3-en-1-yl)-4-iodo-1H-pyrazole

Cat. No.: B1490569
CAS No.: 1341109-73-6
M. Wt: 248.06 g/mol
InChI Key: ZXOZXGTZNTUWNS-UHFFFAOYSA-N
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Description

1-(but-3-en-1-yl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C7H9IN2 and its molecular weight is 248.06 g/mol. The purity is usually 95%.
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Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and antimicrobial activities without significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . The metabolic pathways of this compound also involve interactions with cytochrome P450 enzymes, which play a crucial role in its biotransformation . Understanding these pathways is essential for optimizing the therapeutic potential of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific cellular compartments, where it exerts its effects . The distribution of this compound within tissues also influences its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence cellular metabolism and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

1-but-3-enyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-2-3-4-10-6-7(8)5-9-10/h2,5-6H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOZXGTZNTUWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.